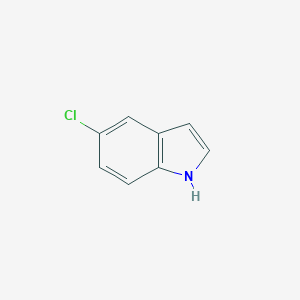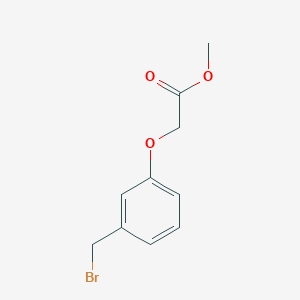
Methyl-(3-bromomethyl)phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate involves the treatment of a related ester with NBS (N-Bromosuccinimide) . Similarly, the synthesis of p-Methoxy-α-bromoaceto phenone from p-methoxyacetophenone and bromine suggests that bromination is a common step in the synthesis of bromomethyl compounds . These methods could potentially be adapted for the synthesis of Methyl-(3-bromomethyl)phenoxyacetate.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl-(3-bromomethyl)phenoxyacetate can be characterized using various spectroscopic techniques. For example, the structure of a synthesized compound was confirmed by IR, ^1H-NMR, and MS . X-ray crystallography is another powerful technique used to investigate molecular structures, as demonstrated by the characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate .
Chemical Reactions Analysis
The reactivity of phenoxyacetate compounds can be influenced by substituents on the aromatic ring. The kinetics of the reaction of ethyl bromoacetate with substituted phenoxyacetate ions show that electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it . This suggests that the presence of a bromomethyl group in Methyl-(3-bromomethyl)phenoxyacetate would affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl-(3-bromomethyl)phenoxyacetate can be inferred from related compounds. For example, chromatographic techniques can be used for the analysis of chlorinated phenoxyacetic acids, which could be applicable to the analysis of Methyl-(3-bromomethyl)phenoxyacetate . The solubility, melting point, and other physical properties would be influenced by the presence of the bromomethyl and ester groups.
Relevant Case Studies
While no direct case studies on Methyl-(3-bromomethyl)phenoxyacetate are provided, the papers discuss related compounds and their applications. For instance, the synthesis of 3-methyl-phenoxyacetic acid catalyzed by cetyltrimethyl ammonium bromide and the characterization of a nitrogen-containing metabolite of a related compound provide insights into the potential environmental and biological relevance of such compounds.
Applications De Recherche Scientifique
Environmental Impact and Analytical Methods
Occurrence and Transformation of Phenoxy Acids in Aquatic Environments This review discusses the behavior of phenoxy acids in water, their presence in aquatic ecosystems, and their transformation in water environments. Phenoxy acids, due to their high solubility in water and low absorption in soil, are easily transported to surface and groundwater. The study highlights the importance of understanding the environmental impact of such compounds and the methods used for their analysis and removal from water bodies. Techniques such as hydrolysis, biodegradation, and photodegradation, with a focus on microbial decomposition, are pivotal in managing the environmental presence of phenoxy acids (Muszyński, Brodowska, & Paszko, 2019).
Analytical Techniques for Detection
Antibody-Based Methods for Environmental and Food Analysis This review elaborates on the use of antibodies as analytical tools in assays for environmental research, including the detection of phenoxyacetic acid herbicides. The development of immunoreagents for ELISA and immunosensor techniques highlights the significance of specific, sensitive methods for detecting environmental contaminants. Such methodologies could potentially be adapted for the specific detection and analysis of Methyl-(3-bromomethyl)phenoxyacetate in environmental and food matrices (Fránek & Hruška, 2018).
Pharmacological and Toxicological Studies
Hydroxyethylammonium Methylphenoxyacetate Immunomodulator and Adaptogen
A clinical review of hydroxyethylammonium methylphenoxyacetate, an adaptogenic immunomodulator with a complex mechanism, suggests its use in treating, preventing, and restoring health in cases of flu, cold, and post-COVID-19 asthenia. The study underscores the importance of exploring the pharmacological applications and safety profile of compounds related to Methyl-(3-bromomethyl)phenoxyacetate. Clinical trials demonstrate its effectiveness in various conditions, highlighting the potential for inclusion in complex rehabilitation programs (Rybachkova, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-[3-(bromomethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQCZSFWWWVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(3-bromomethyl)phenoxyacetate | |
CAS RN |
136645-26-6 |
Source


|
| Record name | methyl 2-[3-(bromomethyl)phenoxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

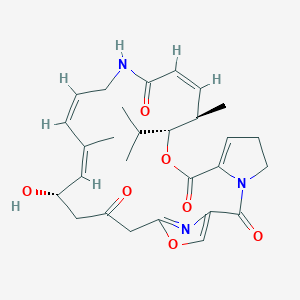
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
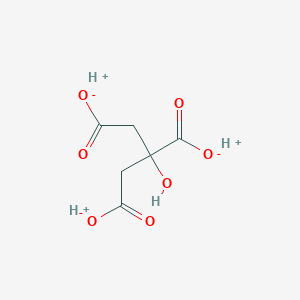
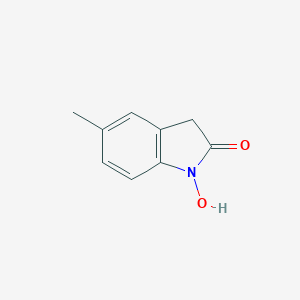
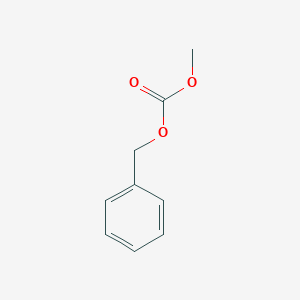
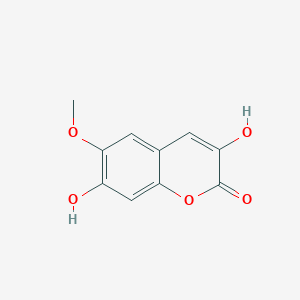
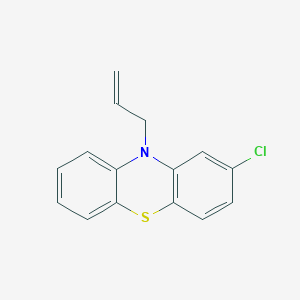
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
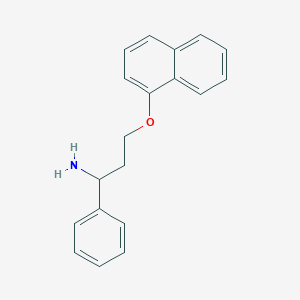
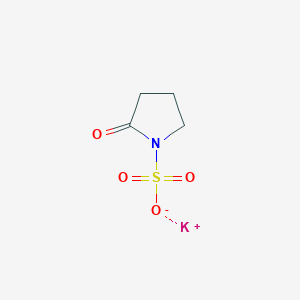

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
